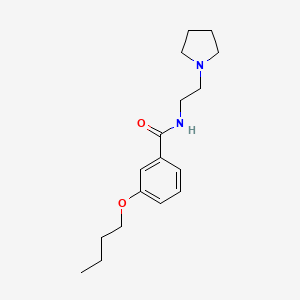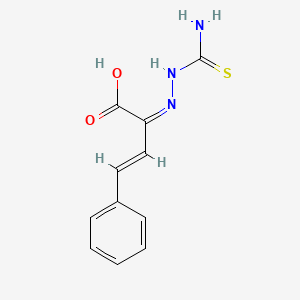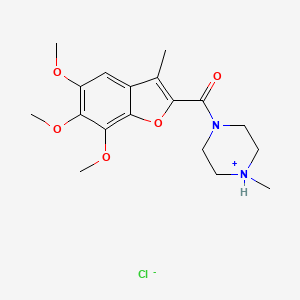
4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde is a chemical compound with the molecular formula C9H15NO3. It is a yellowish crystalline solid known for its unique odor and antimicrobial properties . This compound is part of the imidazolidine family, which is characterized by a five-membered ring containing two nitrogen atoms.
Métodos De Preparación
The synthesis of 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde involves several steps. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . These methods ensure high yields and the inclusion of diverse functional groups.
Análisis De Reacciones Químicas
4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents used in these reactions include TBHP for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its antimicrobial properties make it useful in the development of new antibiotics.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its antimicrobial effects.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism by which 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde exerts its effects involves its interaction with microbial cell walls, leading to disruption and cell death. The molecular targets include enzymes involved in cell wall synthesis, which are inhibited by the compound, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar compounds to 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde include other imidazolidine derivatives such as:
- 4-Butyl-2,5-dioxoimidazolidine-4-carbaldehyde
- 1-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde
Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
5471-58-9 |
|---|---|
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
4-butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C9H14N2O3/c1-3-4-5-9(6-12)7(13)11(2)8(14)10-9/h6H,3-5H2,1-2H3,(H,10,14) |
Clave InChI |
BSBYECHMVHTACX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C(=O)N(C(=O)N1)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)



